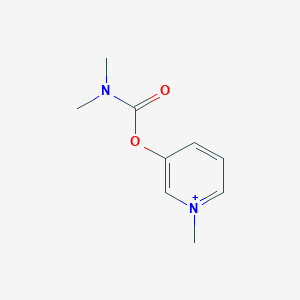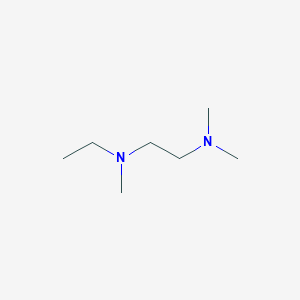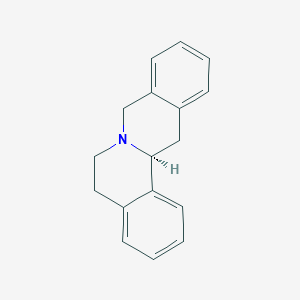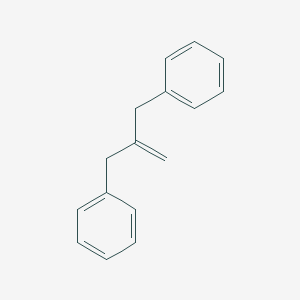
1,1-Dibenzylethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibenzylethene, also known as stilbene, is a hydrocarbon compound that belongs to the family of organic compounds known as stilbenes. It is a colorless solid that is insoluble in water but soluble in most organic solvents. 1,1-Dibenzylethene has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,1-Dibenzylethene varies depending on its application. In materials science, 1,1-Dibenzylethene acts as a building block for the synthesis of polymers and copolymers with unique properties. In organic electronics, 1,1-Dibenzylethene acts as a component in devices that convert light into electricity or vice versa. In medicine, 1,1-Dibenzylethene induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Effets Biochimiques Et Physiologiques
1,1-Dibenzylethene has been shown to have a range of biochemical and physiological effects depending on its concentration and application. In materials science, 1,1-Dibenzylethene has been shown to have high thermal stability, optical activity, and fluorescence. In organic electronics, 1,1-Dibenzylethene has been shown to have high charge mobility and excellent light absorption properties. In medicine, 1,1-Dibenzylethene has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,1-Dibenzylethene in lab experiments include its unique properties, such as high thermal stability, optical activity, fluorescence, and charge mobility. These properties make it an ideal building block for the synthesis of novel polymers and copolymers with unique properties. However, the limitations of using 1,1-Dibenzylethene in lab experiments include its insolubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research involving 1,1-Dibenzylethene, including the synthesis of novel polymers and copolymers with unique properties, the development of more efficient organic electronic devices, and the investigation of its potential as an anticancer agent. Other future directions could include the investigation of its potential applications in other fields, such as catalysis and sensing. Further research is needed to fully understand the potential of 1,1-Dibenzylethene and its applications in various fields.
Méthodes De Synthèse
The synthesis of 1,1-Dibenzylethene can be achieved through several methods, including the Wittig reaction, the McMurry reaction, and the Suzuki-Miyaura coupling reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or a ketone to form an alkene. The McMurry reaction involves the coupling of two carbonyl compounds in the presence of a reducing agent to form an alkene. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst to form an alkene.
Applications De Recherche Scientifique
1,1-Dibenzylethene has been extensively researched for its potential applications in various fields, including materials science, organic electronics, and medicine. In materials science, 1,1-Dibenzylethene has been used as a building block for the synthesis of novel polymers and copolymers with unique properties, such as high thermal stability, optical activity, and fluorescence. In organic electronics, 1,1-Dibenzylethene has been used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to its high charge mobility and excellent light absorption properties. In medicine, 1,1-Dibenzylethene has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
14213-80-0 |
|---|---|
Nom du produit |
1,1-Dibenzylethene |
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
2-benzylprop-2-enylbenzene |
InChI |
InChI=1S/C16H16/c1-14(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,1,12-13H2 |
Clé InChI |
BVQFXKIUXBVUTC-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
SMILES canonique |
C=C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



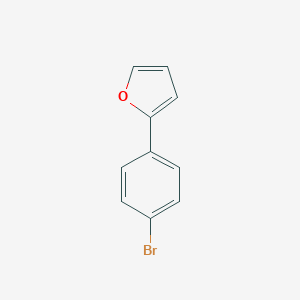
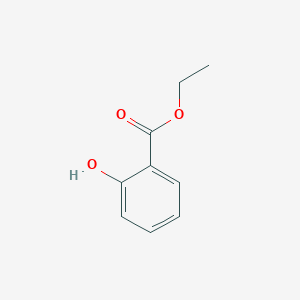
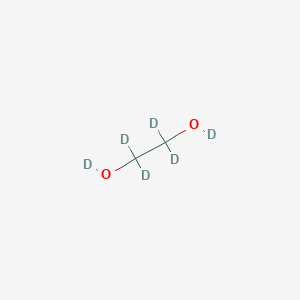
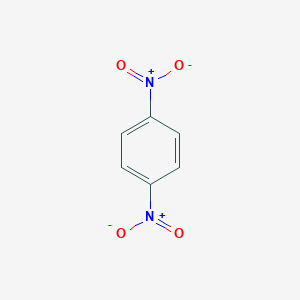
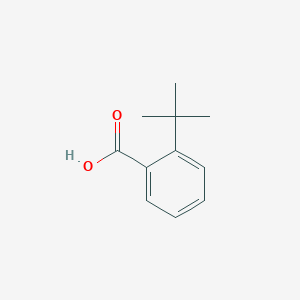
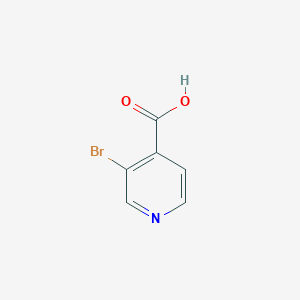
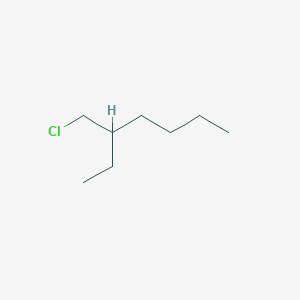
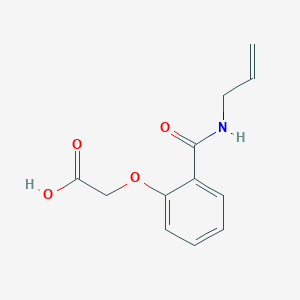
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)
